molecular formula C12H21N3O3S B2904396 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide CAS No. 1797175-74-6

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide

Cat. No.: B2904396
CAS No.: 1797175-74-6
M. Wt: 287.38
InChI Key: ONYKRQPYHJDKHZ-UHFFFAOYSA-N
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Description

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide is a sulfonamide derivative featuring a tetrahydropyrano[4,3-c]pyrazole core. The 1-methyl group on the pyrazole ring and the butane-1-sulfonamide substituent distinguish it from related compounds. Sulfonamides are pharmacologically significant due to their hydrogen-bonding capacity and electron-withdrawing properties, which enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-3-4-7-19(16,17)13-8-11-10-9-18-6-5-12(10)15(2)14-11/h13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYKRQPYHJDKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1=NN(C2=C1COCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide typically involves multiple steps, starting with the formation of the pyrano[4,3-c]pyrazol core. This can be achieved through a cyclization reaction involving appropriate precursors such as 1,4-diketones and hydrazines. Subsequent methylation and sulfonamide formation steps are carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: The pyrano[4,3-c]pyrazol ring can be reduced to yield simpler derivatives.

  • Substitution: The methyl group on the pyrano[4,3-c]pyrazol ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions can be performed using hydrogen gas or metal hydrides.

  • Substitution reactions often involve nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides, sulfonic acids

  • Reduction: Reduced pyrano[4,3-c]pyrazol derivatives

  • Substitution: Methyl-substituted derivatives with various functional groups

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide may be employed in the study of enzyme inhibitors or as a probe to understand biological pathways.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its sulfonamide group is known for its antimicrobial properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide exerts its effects depends on its specific application. For instance, in antimicrobial applications, the sulfonamide group may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Inhibition of dihydropteroate synthase, an enzyme involved in folic acid synthesis.

  • Enzyme Inhibition: Potential inhibition of various enzymes involved in biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Reference
Target : N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide Not Available Not Available 1-methyl, butane sulfonamide Sulfonamide -
Compound 4af
N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)-4-methylbenzenesulfonamide
Not Provided - Cyano, methoxyphenyl, phenyl, toluenesulfonamide Sulfonamide, Cyano
SC19-0703
N-{1-[(1-ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl]piperidin-4-yl}-N'-methylurea
C16H27N5O2 321.42 Ethyl, piperidinylmethyl, methylurea Urea
Key Observations:

Core Structure: The target and SC19-0703 share a tetrahydropyrano[4,3-c]pyrazole core, while Compound 4af has a 1,4-dihydropyrano[2,3-c]pyrazole system. The dihydro vs. tetrahydro designation indicates differences in ring saturation, which may influence conformational flexibility and binding to biological targets.

Substituents :

  • The target’s butane sulfonamide substituent is a linear alkyl chain, contrasting with Compound 4af’s aromatic toluenesulfonamide and SC19-0703’s urea group .
  • SC19-0703 incorporates a piperidinylmethyl moiety, which may enhance solubility or target affinity compared to the target’s simpler methylene linkage.

Physicochemical Properties

While molecular weight and logP data for the target are unavailable, inferences can be made:

  • SC19-0703 has a molecular weight of 321.42, which is within the acceptable range for drug-like molecules. Its urea group may improve solubility compared to sulfonamides.
  • Compound 4af ’s aromatic toluenesulfonamide likely increases lipophilicity relative to the target’s aliphatic butane sulfonamide.

Biological Activity

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound possesses a unique molecular structure characterized by the presence of a pyrano[4,3-c]pyrazole moiety. Its IUPAC name is N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]butane-1-sulfonamide. The sulfonamide group is known for its ability to interact with various biological targets, influencing multiple pathways.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can modulate enzyme activity and influence biological pathways such as:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects through the inhibition of pro-inflammatory mediators.

Anticancer Potential

Recent research has highlighted the anticancer potential of compounds similar to this compound. For instance:

Compound Cell Line IC50 (µM) Reference
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These values indicate significant cytotoxicity against the tested cancer cell lines.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been explored in various studies. It is hypothesized that the sulfonamide moiety may inhibit cyclooxygenase (COX) enzymes or other inflammatory pathways.

Case Studies

Several case studies have investigated the biological activity of similar compounds within the same structural class:

  • Thiadiazole Derivatives : A study on thiadiazole derivatives demonstrated significant anticancer activity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Pyrazole Biomolecules : Research on pyrazole biomolecules has shown satisfactory potential against various cancer cell lines (e.g., MCF7 and NCI-H460), indicating that modifications in structure can enhance biological efficacy .

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